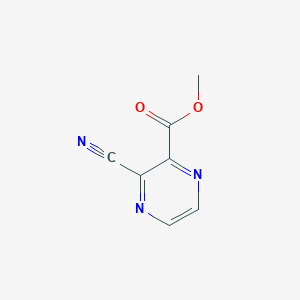

Methyl 3-cyanopyrazine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5N3O2 |

|---|---|

Molekulargewicht |

163.13 g/mol |

IUPAC-Name |

methyl 3-cyanopyrazine-2-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-5(4-8)9-2-3-10-6/h2-3H,1H3 |

InChI-Schlüssel |

KGNJCMFKWVWTCO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=CN=C1C#N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Cyanopyrazine 2 Carboxylate

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further intensified in Methyl 3-cyanopyrazine-2-carboxylate by the strong electron-withdrawing effects of the cyano (-CN) and methoxycarbonyl (-COOCH₃) groups. This electronic characteristic is the primary determinant of the ring's reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of electron-rich aromatic compounds. The mechanism involves an initial attack by an electrophile on the π-electron system of the aromatic ring. masterorganicchemistry.com However, the pyrazine ring is inherently electron-deficient, making it highly deactivated towards electrophilic attack. The two nitrogen atoms and the two electron-withdrawing substituents on Methyl 3-cyanopyrazine-2-carboxylate significantly reduce the electron density of the ring, making it extremely unreactive towards electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are generally not feasible and require exceptionally harsh conditions, which often lead to degradation of the molecule. libretexts.org

Nucleophilic Aromatic Substitution

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of Methyl 3-cyanopyrazine-2-carboxylate makes its pyrazine ring highly susceptible to nucleophilic aromatic substitution (SₙAr). youtube.com The presence of strong electron-withdrawing groups, such as the cyano and methoxycarbonyl groups, activates the ring for attack by nucleophiles. youtube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The reaction typically proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom of the pyrazine ring, leading to the formation of the resonance-stabilized Meisenheimer complex. youtube.com Subsequently, a leaving group, if present at a suitable position, is eliminated, restoring the aromaticity of the ring. The cyano and methoxycarbonyl groups are particularly effective at stabilizing the intermediate when the nucleophilic attack occurs at the ortho or para positions relative to them. youtube.com This enhanced reactivity is a common feature in electron-poor nitrogen heterocycles like pyridines and pyrazines. nih.govrsc.org

Oxidation Reactions

The pyrazine ring is generally resistant to oxidation due to its aromaticity and low electron density. While there is limited specific information on the oxidation of the Methyl 3-cyanopyrazine-2-carboxylate ring itself, related pyrazine compounds show that oxidation reactions tend to occur on alkyl side chains rather than the ring. For instance, the ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine is a well-established industrial process that involves the oxidation of the methyl group. nih.govgoogle.com Strong oxidizing agents under harsh conditions might lead to ring cleavage rather than simple oxidation.

Reduction Reactions

The pyrazine ring in Methyl 3-cyanopyrazine-2-carboxylate can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce the aromatic pyrazine ring to a saturated piperazine (B1678402) ring. The conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction.

In addition to the ring, the substituents are also susceptible to reduction. The methoxycarbonyl group is an ester, and heteroaromatic esters are known to be more easily reduced than their corresponding free acids. scienceopen.comnih.gov Depending on the reducing agent used (e.g., lithium aluminum hydride), the ester could be reduced to a primary alcohol. The cyano group can also be reduced, typically to a primary amine, using reagents like lithium aluminum hydride or through catalytic hydrogenation. The specific outcome of a reduction reaction would depend on the choice of reagents and reaction conditions, allowing for selective transformation of one or more functional groups.

Transformations Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of chemical transformations. One of the most fundamental reactions is hydrolysis.

Nitrile Hydrolysis Pathways

The cyano group of Methyl 3-cyanopyrazine-2-carboxylate can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. libretexts.orgbyjus.com This reaction is of significant industrial relevance; for example, the hydrolysis of 2-cyanopyrazine is a key step in the synthesis of the anti-tuberculosis drug pyrazinamide (B1679903). google.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon atom. youtube.com Following a series of proton transfer steps, an amide intermediate (3-(aminocarbonyl)pyrazine-2-carboxylic acid methyl ester) is formed. libretexts.org With continued heating in the presence of acid, this amide can undergo further hydrolysis to yield the corresponding carboxylic acid (pyrazine-2,3-dicarboxylic acid 2-methyl ester). byjus.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the reaction is initiated by the direct nucleophilic attack of the hydroxide on the electrophilic nitrile carbon. youtube.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the more stable amide. libretexts.org Under more vigorous conditions (e.g., higher temperatures or prolonged reaction times), the amide intermediate can be further hydrolyzed to the carboxylate salt. youtube.com An acidic workup is then required to protonate the salt and obtain the final carboxylic acid product. youtube.com It is often possible to control the reaction conditions in a basic medium to selectively stop at the amide stage. youtube.com

Table 1: Summary of Nitrile Hydrolysis Pathways

| Condition | Initial Step | Intermediate | Final Product (Forced Conditions) |

|---|---|---|---|

| Acidic (H₃O⁺, Δ) | Protonation of nitrile nitrogen | Amide | Carboxylic Acid |

| Basic (OH⁻, Δ; then H₃O⁺) | Nucleophilic attack by OH⁻ | Amide | Carboxylic Acid |

Reduction to Amines

The cyano group of methyl 3-cyanopyrazine-2-carboxylate can be reduced to a primary amine, specifically to form methyl 3-(aminomethyl)pyrazine-2-carboxylate. This transformation is a crucial step in the synthesis of various biologically active molecules and ligands. The most common method for this reduction is catalytic hydrogenation. d-nb.infoyoutube.comyoutube.com

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com Typical catalysts for this transformation include platinum, palladium, and nickel-based catalysts. The reaction is generally carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, Raney nickel is a frequently employed catalyst for nitrile reduction due to its high activity.

The general mechanism for catalytic hydrogenation of a nitrile involves the adsorption of both the nitrile and hydrogen onto the surface of the metal catalyst. youtube.com This facilitates the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.

Table 1: Conditions for Catalytic Hydrogenation of Nitriles

| Catalyst | Typical Solvents | Pressure | Temperature |

| Raney Nickel | Methanol (B129727), Ethanol (B145695), Ammonia in Methanol | 1-100 atm | Room Temperature to 100 °C |

| Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 1-50 atm | Room Temperature |

| Platinum(IV) oxide (PtO₂) | Acetic Acid, Ethanol | 1-4 atm | Room Temperature |

Alternative reducing agents to catalytic hydrogenation for the conversion of nitriles to amines include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. However, these reagents are less chemoselective and may also reduce the ester group.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)

The electron-withdrawing nature of the pyrazine ring and the ester group activates the cyano group of methyl 3-cyanopyrazine-2-carboxylate as a dipolarophile for cycloaddition reactions. organic-chemistry.org A prominent example of such a reaction is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.gov

In the context of methyl 3-cyanopyrazine-2-carboxylate, the nitrile functionality can react with various 1,3-dipoles, such as organic azides, to yield tetrazole derivatives. fu-berlin.de The reaction of an azide (B81097) with the cyano group leads to the formation of a 1,5-disubstituted tetrazole ring attached to the pyrazine core.

The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the new bonds are formed in a single step without the formation of an intermediate. organic-chemistry.org The reaction is highly stereospecific. The rate and regioselectivity of the reaction are governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. nih.gov

Table 2: Examples of 1,3-Dipoles for Cycloaddition with Nitriles

| 1,3-Dipole | Resulting Heterocycle |

| Organic Azide (R-N₃) | Tetrazole |

| Nitrile Oxide (R-CNO) | Oxadiazole |

| Nitrone (R₂C=N(O)R) | Oxadiazoline |

C-CN Bond Cleavage and Decyanation

The carbon-cyano (C-CN) bond in pyrazinecarbonitriles can be cleaved through a process known as decyanation, which results in the removal of the cyano group and its replacement with a hydrogen atom. lookchem.com This reductive decyanation can be achieved through catalytic hydrogenation. nih.gov

For pyrazinecarbonitriles, hydrogenation with platinum on carbon (Pt/C) in the presence of activated carbon and under acidic conditions has been shown to be an effective method for decyanation. lookchem.com The reaction proceeds by the reduction of the pyrazine ring, followed by the elimination of hydrogen cyanide and subsequent re-aromatization of the pyrazine ring. The addition of an acid, such as acetic acid, can enhance the rate of the reaction without causing over-reduction of the pyrazine ring. lookchem.com

It has been noted that this decyanation is specific to pyrazines, with other nitrogen-containing heterocycles like cyanopyridines and 2-cyanopyrimidine (B83486) being inert under similar conditions. lookchem.com

Table 3: Reagents for Reductive Decyanation of Pyrazinecarbonitriles

| Reagent System | Conditions | Yield | Reference |

| H₂, Pt/C, Activated Carbon, Acetic Acid | Methanol, Room Temperature | Good | lookchem.com |

| Samarium(II) Iodide (SmI₂) | THF, Room Temperature | 81% (for a related pyrazine) | lookchem.com |

| Titanium(III) chloride (TiCl₃) | Aqueous conditions | 73% (for a related pyrazine) | lookchem.com |

Reactions of the Methyl Ester Group

Transesterification

The methyl ester group in methyl 3-cyanopyrazine-2-carboxylate can undergo transesterification, which is the process of exchanging the methyl group with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base.

In acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. In base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the alcohol or to remove the methanol that is formed during the reaction.

Microwave irradiation has been utilized to synthesize various pyrazine esters from pyrazine carboxylic acids and different alcohols, demonstrating the feasibility of ester formation and exchange on the pyrazine core. worldsresearchassociation.com

Saponification and Carboxylic Acid Formation

Saponification is the hydrolysis of an ester under basic conditions to form a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. The methyl ester group of methyl 3-cyanopyrazine-2-carboxylate can be readily saponified to produce 3-cyanopyrazine-2-carboxylic acid.

The reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion and proton transfer results in the formation of the carboxylate anion and methanol. Acidification of the reaction mixture then protonates the carboxylate to give the carboxylic acid. The hydrolysis of a related compound, methyl 5-chloropyrazine-2-carboxylate, has been reported as an efficient method to produce the corresponding carboxylic acid. researchgate.net

Amidation Reactions

The methyl ester group of methyl 3-cyanopyrazine-2-carboxylate can be converted into an amide through a reaction with a primary or secondary amine, a process known as amidation or aminolysis. mdpi.com This reaction is fundamental in the synthesis of a wide array of pyrazine-based compounds with potential biological activities. nih.gov

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This process can be slow at room temperature and often requires heating or the use of a catalyst. The direct coupling of esters with amines can be facilitated by enzymes, such as lipases, which offer a greener and more efficient route to amides under mild conditions. nih.gov For example, the synthesis of various pyrazinamide derivatives from pyrazine esters and a range of amines has been successfully achieved using an immobilized lipase (B570770) catalyst. nih.gov The reaction conditions, including the solvent and the molar ratio of the substrates, can significantly influence the yield of the amidation reaction. nih.gov

Nucleophilic Substitution at the Ester Carbonyl

The ester functional group in Methyl 3-cyanopyrazine-2-carboxylate is a primary site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form a new carbonyl compound.

One of the most significant reactions in this class is hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303). This transformation is crucial for the synthesis of carbohydrazide (B1668358) derivatives, which are valuable precursors for a wide range of heterocyclic compounds with potential biological activity. ajgreenchem.com The reaction of a pyrazine methyl ester with hydrazine hydrate typically involves heating the reactants in a suitable solvent, such as ethanol.

While the specific reaction for Methyl 3-cyanopyrazine-2-carboxylate is not extensively detailed in readily available literature, the reaction of the closely related compound, Methyl 3-aminopyrazine-2-carboxylate, with hydrazine is well-documented to produce 3-Aminopyrazine-2-carbohydrazide. researchgate.netresearchgate.net This analogous reaction proceeds by the nucleophilic attack of the hydrazine on the ester carbonyl, leading to the displacement of methanol and the formation of the corresponding hydrazide. Given the similar electronic environment, Methyl 3-cyanopyrazine-2-carboxylate is expected to react readily with hydrazine hydrate under reflux in ethanol to yield 3-cyanopyrazine-2-carbohydrazide. This carbohydrazide can then serve as a synthon for creating more complex molecules like thiosemicarbazides, thiadiazoles, oxadiazoles, and triazoles through reactions with various electrophiles. researchgate.net

The general mechanism for this hydrazinolysis is outlined below:

Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the methoxide ion (-OCH3) as the leaving group.

Proton Transfer: The methoxide ion, a strong base, deprotonates the newly formed hydrazide, and a final proton transfer from the solvent yields the neutral 3-cyanopyrazine-2-carbohydrazide and methanol.

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 3-aminopyrazine-2-carboxylate | Hydrazine | 3-Aminopyrazine-2-carbohydrazide | Hydrazinolysis | researchgate.netresearchgate.net |

| Methyl 3-aminopyrazine-2-carboxylate | Benzylamine | N-benzyl-3-aminopyrazine-2-carboxamide | Aminolysis | nih.gov |

| Ethyl coumarin-3-carboxylate | Hydrazine Hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Hydrazinolysis | mdpi.com |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.combeilstein-journals.org Similarly, cascade reactions, involving two or more consecutive transformations where the subsequent reaction results from the functionality formed in the previous step, offer elegant pathways to complex molecules from simple precursors.

While specific MCRs or cascade transformations starting directly from Methyl 3-cyanopyrazine-2-carboxylate are not prominently reported, the broader class of cyanopyridine and cyanopyrazine derivatives are frequently synthesized using such strategies. researchgate.nettandfonline.com For instance, substituted 2-amino-3-cyanopyridines are readily prepared via a four-component reaction involving an aromatic aldehyde, malononitrile, an amine, and a ketone. tandfonline.com This highlights the utility of MCRs in constructing the core cyanopyridine scaffold, which is structurally related to cyanopyrazines.

Furthermore, tandem reactions leading to 3-cyanopyridine (B1664610) derivatives have been developed with 100% atom economy. rsc.org These reactions often proceed through a cascade mechanism involving an initial nucleophilic addition followed by an intramolecular cyclization and subsequent aromatization.

Based on the reactivity of related heterocycles, one can postulate potential cascade reactions involving Methyl 3-cyanopyrazine-2-carboxylate. An initial nucleophilic attack on the electron-deficient pyrazine ring could introduce a new functional group, which could then participate in an intramolecular reaction with either the cyano or the ester group, leading to fused heterocyclic systems. The high degree of functionalization in the starting material provides multiple avenues for such sequential transformations.

| Product Class | Number of Components | Reactants | Key Features | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridines | Four | Malononitrile, Aromatic Aldehyde, Cyclohexanone, Amines | Green catalysts (fructose, maltose), good to excellent yields. | tandfonline.com |

| Substituted 3-cyanopyridines | Four | 1,3-Dicarbonyl compounds, Aromatic Aldehydes, Malononitrile, Alcohols | Ecofriendly catalyst (animal bone meal), high yields, short reaction times. | researchgate.net |

| α-Acylaminoamides | Four (Ugi Reaction) | Isocyanide, Acid, Amine, Aldehyde/Ketone | Versatile synthesis of diverse scaffolds. | beilstein-journals.org |

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in Methyl 3-cyanopyrazine-2-carboxylate makes the selectivity of its chemical transformations a critical consideration.

Chemoselectivity refers to the preferential reaction of one functional group over another. The molecule contains an ester and a nitrile, both of which can be reduced or attacked by nucleophiles.

Reduction: The chemoselective reduction of one group in the presence of the other is challenging. sci-hub.sersc.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester (to a primary alcohol) and the nitrile (to a primary amine). A less reactive hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce either esters or nitriles under standard conditions, though reduction of the ester may be possible with a large excess or at higher temperatures. Achieving selective reduction would require carefully chosen reagents and conditions that differentiate between the reactivities of the two groups.

Nucleophilic Attack: While strong nucleophiles can react at the ester carbonyl (as discussed in 3.3.4), the cyano group can also be a site for nucleophilic attack, particularly by organometallic reagents or strong bases leading to hydrolysis. The relative reactivity depends on the nature of the nucleophile and the reaction conditions.

Regioselectivity concerns the position at which a reaction occurs. For Methyl 3-cyanopyrazine-2-carboxylate, this is most relevant for reactions involving the pyrazine ring itself. The pyrazine ring is inherently electron-deficient, and this effect is strongly enhanced by the two electron-withdrawing substituents at the C2 and C3 positions. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.com The positions most activated for nucleophilic attack are the C5 and C6 carbons, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogens and the electron-withdrawing groups. Computational studies on related electron-deficient systems often show that the site of nucleophilic attack is determined by the position with the lowest unoccupied molecular orbital (LUMO) coefficient and the stability of the resulting intermediate. mdpi.comnih.gov Therefore, a nucleophile is predicted to preferentially attack the C5 or C6 position of the pyrazine ring.

Stereoselectivity , the preferential formation of one stereoisomer over another, is less relevant for the parent molecule as it is achiral and does not have stereocenters. However, stereoselectivity would become a crucial factor in reactions that introduce new chiral centers, for example, in an asymmetric reduction of the pyrazine ring or an addition reaction to the C=N bond of the nitrile group. Such transformations would typically require the use of chiral reagents or catalysts to induce a preference for one enantiomer or diastereomer.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. nih.govnih.gov This approach is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study relatively large molecules. nih.gov For pyrazine (B50134) derivatives, DFT methods have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. nanoient.orgnanoient.org Studies on analogous compounds often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, to provide reliable results. nih.govresearchgate.net These calculations are foundational for understanding the molecule's thermodynamic parameters, chemical potential, and hardness. researchgate.net

The accuracy of DFT calculations is highly dependent on the chosen basis set and the level of theory. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing nitrogen and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly selected. nanoient.orgnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is crucial for systems with pi-bonding and lone pairs. materialsciencejournal.org For higher accuracy, diffuse functions (++) are added to better represent the behavior of electrons that are far from the nucleus. nih.gov The combination of a functional like B3LYP with a basis set such as 6-311++G(d,p) represents a robust level of theory for obtaining precise geometric and electronic data for pyrazine-based compounds. nanoient.orgnih.gov

A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net For Methyl 3-cyanopyrazine-2-carboxylate, this process would determine the most stable bond lengths, bond angles, and dihedral angles. Due to the aromatic and highly conjugated nature of the pyrazine ring system, the molecule is expected to be largely planar. nih.govscienceopen.com Conformational analysis investigates the different spatial arrangements of the atoms (conformers) and their relative energies. The primary conformational freedom in this molecule would involve the rotation around the C-C bond connecting the carboxylate group to the pyrazine ring and the C-O bond of the methyl ester group. DFT calculations can map the potential energy surface for these rotations to identify the most stable conformer and the energy barriers between different conformations. researchgate.net

The table below illustrates the kind of data obtained from a typical geometry optimization calculation on a molecule like Methyl 3-cyanopyrazine-2-carboxylate, performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C(ring) | C(cyano) | - | ~1.44 Å |

| Bond Length | C(cyano) | N(cyano) | - | ~1.16 Å |

| Bond Length | C(ring) | C(ester) | - | ~1.51 Å |

| Bond Length | C(ester) | O(carbonyl) | - | ~1.21 Å |

| Bond Angle | N(ring) | C(ring) | C(cyano) | ~118° |

| Bond Angle | C(ring) | C(ester) | O(carbonyl) | ~125° |

| Dihedral Angle | C(ring) | C(ring) | C(ester) | O(carbonyl) |

| Note: These are representative values based on similar structures and are for illustrative purposes. |

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties. Techniques such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping are central to this analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For Methyl 3-cyanopyrazine-2-carboxylate, the HOMO is expected to be distributed over the electron-rich pyrazine ring, while the LUMO is likely centered on the ring and the electron-withdrawing cyano and carboxylate groups. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nanoient.org

The following table summarizes the typical outputs from an FMO analysis.

| Parameter | Description | Calculated Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 3.5 eV |

| Note: These are representative values based on similar structures and are for illustrative purposes. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comresearchgate.net Conventionally, red and yellow colors denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.com For Methyl 3-cyanopyrazine-2-carboxylate, the MEP map would show significant negative potential around the electronegative nitrogen atoms of the pyrazine ring and the cyano group, as well as the oxygen atoms of the carboxylate group. researchgate.net These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be located around the hydrogen atoms of the methyl group and the pyrazine ring. researchgate.net

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing insights into its electrostatic properties and potential sites for electrophilic and nucleophilic attack. This analysis is derived from the Natural Bond Orbital (NBO) method. For Methyl 3-cyanopyrazine-2-carboxylate, the charge distribution is dictated by the high electronegativity of the nitrogen and oxygen atoms.

The pyrazine ring is an electron-deficient system, and this effect is amplified by the presence of the strongly electron-withdrawing cyano (-CN) and methyl carboxylate (-COOCH₃) groups. Consequently, the nitrogen atoms in the pyrazine ring, the nitrogen atom of the cyano group, and the oxygen atoms of the carboxylate group are expected to carry significant negative partial charges. Conversely, the carbon atoms of the pyrazine ring, the carbonyl carbon, the cyano carbon, and the methyl group carbon would exhibit positive partial charges. This charge polarization is crucial for understanding the molecule's intermolecular interactions and reactivity.

Below is an illustrative table of expected NPA charges, calculated at a typical DFT level of theory (e.g., B3LYP/6-311++G(d,p)).

| Atom | Expected Partial Charge (a.u.) |

|---|---|

| N (Pyrazine Ring) | -0.5 to -0.7 |

| N (Cyano Group) | -0.4 to -0.6 |

| O (Carbonyl) | -0.6 to -0.8 |

| O (Ester) | -0.5 to -0.7 |

| C (Pyrazine Ring) | +0.1 to +0.4 |

| C (Carbonyl) | +0.7 to +0.9 |

| C (Cyano Group) | +0.1 to +0.3 |

| C (Methyl Group) | -0.2 to -0.4 (due to bonding with H) |

| H (Ring and Methyl) | +0.1 to +0.3 |

Natural Transition Orbitals (NTO) and Charge Transfer Properties

Natural Transition Orbitals (NTOs) provide a simplified and chemically intuitive picture of electronic excitations. Instead of a complex description involving multiple transitions between canonical molecular orbitals, NTO analysis condenses the transition into a dominant "hole-particle" pair. The "hole" NTO represents the region from which the electron is excited, and the "particle" NTO represents the region to which the electron moves.

For Methyl 3-cyanopyrazine-2-carboxylate, the arrangement of electron-withdrawing groups on the pyrazine core suggests that its low-energy electronic transitions would possess significant intramolecular charge transfer (ICT) character. An NTO analysis of the first major electronic transition (typically the HOMO to LUMO transition) would likely reveal:

The "Hole" NTO: Localized primarily on the pyrazine ring and potentially the ester group, which are the regions of higher electron density in the ground state.

The "Particle" (Electron) NTO: Localized predominantly on the electron-deficient cyano group and the pyrazine ring itself, indicating a shift of electron density towards the acceptor moiety upon excitation.

This clear spatial separation of the hole and particle NTOs would be a strong indicator of a π → π* transition with substantial ICT character, a common feature in donor-acceptor substituted aromatic systems.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and its spectral signature.

Simulated Vibrational Spectra (IR, Raman)

A simulated spectrum would show characteristic peaks for:

C≡N Stretch: A strong, sharp band in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ range. nih.gov

C=O Stretch: A very strong IR absorption from the ester carbonyl group, expected around 1720-1740 cm⁻¹.

Pyrazine Ring Vibrations: A series of complex bands between 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching within the aromatic ring. core.ac.uk

C-O Stretch: Strong bands associated with the ester C-O bonds, typically found in the 1100-1300 cm⁻¹ region.

C-H Bends and Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and various out-of-plane and in-plane bending modes at lower frequencies.

An illustrative table of key predicted vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Weak-Medium | Medium |

| C≡N Stretch | ~2235 | Strong | Medium |

| C=O Stretch (Ester) | ~1730 | Very Strong | Weak |

| Pyrazine Ring C=N/C=C Stretch | 1450-1580 | Medium-Strong | Strong |

| Ester C-O Stretch | 1150-1250 | Strong | Weak |

| Pyrazine Ring Breathing | ~1020 | Medium | Strong |

Calculated NMR Chemical Shifts

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard technique for structure verification. nih.govmdpi.com Calculations can help assign experimental peaks and understand how the electronic environment influences the magnetic shielding of each nucleus.

For Methyl 3-cyanopyrazine-2-carboxylate:

¹H NMR: The two protons on the pyrazine ring would be significantly deshielded due to the electronegativity of the ring nitrogens and the withdrawing effects of the substituents, with expected chemical shifts in the δ 8.5-9.5 ppm range. The methyl protons of the ester group would appear as a sharp singlet further upfield, likely around δ 3.9-4.1 ppm.

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal, typically >160 ppm. The carbon atoms of the pyrazine ring would have distinct chemical shifts influenced by their position relative to the nitrogen atoms and substituents. The cyano carbon would appear in the 115-120 ppm region, and the methyl carbon would be the most upfield signal (~53 ppm).

The following table presents plausible calculated chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | 8.8 - 9.2 | - |

| Methyl (-OCH₃) | ~4.0 | ~53 |

| Carbonyl (C=O) | - | ~164 |

| Pyrazine-C (Substituted) | - | 145 - 155 |

| Pyrazine-C (Unsubstituted) | - | 140 - 150 |

| Cyano (-CN) | - | ~117 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

TD-DFT is the primary computational tool for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comspectroscopyonline.com The calculations yield the absorption wavelength (λmax), oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the contributing electronic transitions.

For Methyl 3-cyanopyrazine-2-carboxylate, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyrazine ring system. Given the donor-acceptor nature of the substituents, a prominent low-energy absorption band with significant intramolecular charge transfer (ICT) character is anticipated. researchgate.net This ICT band would likely correspond to the HOMO→LUMO transition. Higher energy transitions involving other molecular orbitals would also be present.

A representative TD-DFT output might look like the following:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~310 | 0.25 | HOMO → LUMO | π → π* / ICT |

| S₀ → S₂ | ~275 | 0.18 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | ~240 | 0.35 | HOMO → LUMO+1 | π → π |

Reactivity Descriptors and Chemical Hardness

DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com

HOMO Energy (E_HOMO): Related to the ionization potential, this value indicates the ability of a molecule to donate electrons. A higher E_HOMO suggests a better electron donor.

LUMO Energy (E_LUMO): Related to the electron affinity, this value indicates the ability of a molecule to accept electrons. A lower E_LUMO suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. gsconlinepress.com

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. gsconlinepress.com

Chemical Potential (μ): Defined as μ ≈ (E_HOMO + E_LUMO) / 2, it describes the tendency of electrons to escape from the system.

For Methyl 3-cyanopyrazine-2-carboxylate, the presence of strong electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted pyrazine. The HOMO-LUMO gap is anticipated to be moderately small, indicating significant electronic activity suitable for charge transfer processes.

Below is a table of plausible reactivity descriptors for the molecule.

| Descriptor | Formula | Plausible Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | -7.5 | Moderate electron-donating ability |

| E_LUMO | - | -3.0 | Strong electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 | Moderate reactivity and stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 | Relatively soft, indicating polarizability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.25 | High tendency to accept electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 6.125 | Strongly electrophilic character |

Fukui Functions and Local Reactivity

Fukui functions are central to conceptual DFT and serve as powerful descriptors of local reactivity within a molecule. mdpi.comresearchgate.net They quantify the change in electron density at a specific point in a molecule when the total number of electrons is modified, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attack. mdpi.comresearchgate.net The primary Fukui functions are:

fk+ : Describes reactivity towards a nucleophilic attack (electron acceptance).

fk- : Describes reactivity towards an electrophilic attack (electron donation).

fk0 : Describes reactivity towards a radical attack.

For Methyl 3-cyanopyrazine-2-carboxylate, the presence of two strong electron-withdrawing groups (cyano and methyl carboxylate) on the inherently electron-deficient pyrazine ring significantly influences its reactivity. DFT calculations would likely reveal that the carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms, are highly susceptible to nucleophilic attack due to their electron-poor nature. The nitrogen atoms of the pyrazine ring and the cyano group, as well as the oxygen atoms of the carboxylate group, would be the primary sites for electrophilic attack.

An illustrative table of condensed Fukui indices, representing the expected reactivity at various atomic sites, is presented below. Higher values indicate a greater propensity for the specified type of reaction at that atomic center.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| N1 (Pyrazine) | 0.015 | 0.120 |

| C2 (Pyrazine, bonded to COOCH3) | 0.180 | 0.010 |

| C3 (Pyrazine, bonded to CN) | 0.195 | 0.008 |

| N4 (Pyrazine) | 0.018 | 0.125 |

| C5 (Pyrazine) | 0.110 | 0.025 |

| C6 (Pyrazine) | 0.105 | 0.028 |

| C (Cyano) | 0.150 | 0.005 |

| N (Cyano) | 0.020 | 0.140 |

| O (Carbonyl) | 0.030 | 0.160 |

| O (Ester) | 0.025 | 0.155 |

Note: The data in this table is illustrative and represents typical expected values for a molecule with this structure. It is intended to demonstrate the application of Fukui analysis.

Average Local Ionization Energy (ALIE)

Average Local Ionization Energy (ALIE) is a computational tool used to identify the regions on a molecule's surface where an electron is most easily removed. cdnsciencepub.com It is defined as the average energy required to ionize an electron at any given point in the space of a molecule. cdnsciencepub.com Lower values of ALIE on the molecular surface correspond to the sites most susceptible to electrophilic attack. researchgate.net

For Methyl 3-cyanopyrazine-2-carboxylate, an ALIE surface map would highlight the regions of highest electron density and availability. The lowest ALIE values are expected to be located near the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These areas represent the most probable initial sites for interaction with electrophiles. Conversely, the regions around the pyrazine ring's carbon atoms and the electron-withdrawing substituents would exhibit higher ALIE values, indicating that these sites are less likely to donate electrons.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, which are difficult to capture with static models. mdpi.com

Behavior in Solution

MD simulations can effectively model the behavior of Methyl 3-cyanopyrazine-2-carboxylate in various solvents. By simulating the molecule in an explicit solvent box (e.g., water or an organic solvent), it is possible to analyze how solvent molecules arrange themselves around the solute. Key insights can be gained by calculating radial distribution functions (RDFs) between specific atoms of the solute and the solvent.

For instance, in an aqueous solution, RDF analysis would likely show a high probability of finding water molecules in close proximity to the polar sites: the two pyrazine nitrogen atoms, the cyano nitrogen, and the two carboxylate oxygen atoms. This indicates the formation of hydrogen bonds and strong dipole-dipole interactions, which govern the molecule's solubility and solvation thermodynamics.

Conformational Dynamics

The structure of Methyl 3-cyanopyrazine-2-carboxylate is largely rigid due to its aromatic pyrazine core. The primary source of conformational flexibility is the rotation of the methyl ester group (-COOCH3) around the C-C single bond connecting it to the pyrazine ring.

MD simulations can be employed to explore this rotational freedom. researchgate.net By tracking the dihedral angle between the pyrazine ring and the ester group over the course of a simulation, researchers can identify the most stable (lowest energy) conformation and estimate the energy barrier for rotation. It is expected that the most stable conformation would be one that minimizes steric hindrance and optimizes electronic conjugation, likely with the ester group being nearly coplanar with the pyrazine ring. While specific MD studies on this molecule are not extensively published, research on more complex pseudotripeptides derived from it has utilized MD simulations to understand conformational preferences. researchgate.net

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govacs.orgmdpi.com The Hirshfeld surface is a three-dimensional map that partitions the crystal space, defining the region where a given molecule dominates. nih.gov

The surface is often colored using a normalized contact distance (dnorm), which highlights regions of intermolecular contact. nih.gov

Red spots indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions.

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas show contacts longer than the van der Waals radii, indicating weaker interactions.

A two-dimensional "fingerprint plot" is generated by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). This plot summarizes all intermolecular contacts, and the percentage contribution of different types of atomic contacts to the total surface can be calculated. nih.govresearchgate.net

For Methyl 3-cyanopyrazine-2-carboxylate, given its atomic composition, the most significant intermolecular contacts contributing to its crystal packing would likely be H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions. The presence of polar nitrogen and oxygen atoms suggests that weak hydrogen bonds (C–H···N and C–H···O) play a crucial role in stabilizing the crystal structure.

An illustrative breakdown of the percentage contributions of major intermolecular contacts to the total Hirshfeld surface is provided below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.0% |

| C···H / H···C | 18.5% |

| N···H / H···N | 14.2% |

| O···H / H···O | 11.8% |

| C···C | 4.5% |

| Other | 6.0% |

Note: The data in this table is illustrative, based on typical values for similar nitrogen- and oxygen-containing heterocyclic compounds, and serves to demonstrate the type of quantitative information obtained from Hirshfeld surface analysis.

Reduced Density Gradient (RDG) Analysis

A detailed Reduced Density Gradient (RDG) analysis for Methyl 3-cyanopyrazine-2-carboxylate is not available in the reviewed literature. This type of analysis is a powerful tool for visualizing and understanding non-covalent interactions, which are crucial in determining the crystal packing and solid-state structure of molecular compounds.

RDG analysis is based on the electron density and its derivatives. It helps in identifying and characterizing various types of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. The analysis typically results in 3D graphical representations where different types of interactions are color-coded, providing a clear picture of the intermolecular forces at play. For instance, strong attractive interactions like hydrogen bonds are usually shown in blue, weaker van der Waals interactions in green, and repulsive steric effects in red.

While specific RDG studies on Methyl 3-cyanopyrazine-2-carboxylate are absent, research on structurally related pyrazine derivatives often employs this technique to elucidate the nature and strength of intermolecular contacts. Such studies are fundamental to understanding the supramolecular assembly and polymorphism of these compounds. Future computational investigations on Methyl 3-cyanopyrazine-2-carboxylate would benefit from the application of RDG analysis to provide a more complete understanding of its solid-state behavior.

Energy Framework Analysis (Dispersion, Electrostatic Contributions)

Specific energy framework analysis, including the quantification of dispersion and electrostatic contributions to the total interaction energy for Methyl 3-cyanopyrazine-2-carboxylate, has not been reported in the available scientific literature. This computational method is instrumental in understanding the packing of molecules in a crystal lattice by calculating the interaction energies between a central molecule and its neighbors.

Energy framework analysis provides a visual representation of the strength and nature of intermolecular interactions within a crystal. The total interaction energy is typically decomposed into its electrostatic, dispersion, polarization, and repulsion components. This allows for a quantitative assessment of the forces governing the crystal packing. For example, the electrostatic component arises from the charge distribution within the molecules, while the dispersion component originates from instantaneous fluctuations in electron density.

In the absence of specific data for Methyl 3-cyanopyrazine-2-carboxylate, general principles of molecular interactions can be considered. The presence of polar functional groups such as the cyano and carboxylate groups suggests that electrostatic interactions, including dipole-dipole interactions and potential hydrogen bonds, would play a significant role in the crystal packing. The aromatic pyrazine ring would contribute to dispersion forces through π-π stacking interactions.

A comprehensive energy framework analysis would require the crystal structure of Methyl 3-cyanopyrazine-2-carboxylate as a starting point. From this, the interaction energies between molecular pairs can be calculated using quantum chemical methods. The results are often visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the interaction strength. This provides an intuitive and powerful way to understand the anisotropy of intermolecular forces and their role in directing the crystal packing.

Role in the Synthesis of Complex Organic Molecules

The structural framework of Methyl 3-cyanopyrazine-2-carboxylate is integral to the synthesis of more complex, biologically significant molecules, particularly polycyclic heterocyclic systems like pteridines. Pteridines, which feature a pyrazine ring fused to a pyrimidine (B1678525) ring, are core structures in numerous cofactors and signaling molecules in biological systems mdpi.comnih.gov.

A key strategy involves the transformation of the functional groups on Methyl 3-cyanopyrazine-2-carboxylate to facilitate subsequent cyclization reactions. For instance, derivatives of this compound, such as methyl 3-amino-6-halopyrazine-2-carboxylate, are valuable intermediates. These halogenated aminopyrazine carboxylates can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce complex side chains. Following this, the amino and carboxylate groups can be utilized to construct the fused pyrimidine ring, leading to the formation of substituted pterins nih.gov. This approach highlights the utility of the starting compound as a scaffold upon which molecular complexity can be systematically built.

Utility in Heterocyclic Chemistry

The compound is a valuable substrate for the synthesis and modification of heterocyclic structures, owing to the dual reactivity of its ortho-positioned cyano and ester groups and the inherent chemical nature of the pyrazine ring.

The vicinal arrangement of the cyano and ester groups in Methyl 3-cyanopyrazine-2-carboxylate makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably pteridines and pyrido[2,3-b]pyrazines. The general strategy involves the chemical modification of one or both functional groups to create reactive intermediates that can undergo intramolecular or intermolecular cyclization.

One common pathway to pteridines involves the conversion of the 3-cyano group into a 3-amino group. This can be achieved through reduction or, more elaborately, by hydrolysis of the ester to a carboxylic acid, conversion to an amide, and subsequent Hofmann rearrangement. The resulting ortho-amino-cyano-pyrazine can then be cyclized. For example, reaction with guanidine allows for the construction of the fused pyrimidine ring, yielding a pteridine (B1203161) core nih.govresearchgate.net. This transformation is a cornerstone in the synthesis of various pterin analogues.

The following table outlines a representative reaction scheme for the synthesis of a pteridine derivative starting from a 2-amino-3-cyanopyrazine precursor.

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 2-Amino-3-cyanopyrazine derivative | Guanidine | 2,4-Diaminopteridine derivative | Formation of the fused pyrimidine ring |

| 2 | 2-Amino-3-pyrazinecarboxamide | Hofmann Rearrangement (e.g., KOBr) | Pteridine-2,4-dione (Lumazine) | Cyclization via amine formation |

Similarly, the synthesis of pyrido[2,3-b]pyrazines can be accomplished through multicomponent reactions where a 2-aminopyrazine derivative acts as a key building block, condensing with dicarbonyl compounds or their equivalents nih.govmdpi.comrsc.orgnih.govresearchgate.net.

The functional groups of Methyl 3-cyanopyrazine-2-carboxylate offer numerous possibilities for derivatization, allowing for the fine-tuning of molecular properties or for creating new reactive handles for further synthesis.

Reactions of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide (3-carbamoylpyrazine-2-carboxylate) or the carboxylic acid (pyrazine-2,3-dicarboxylic acid monoester) google.com. It can also be reduced to an aminomethyl group, providing a flexible linker.

Reactions of the Ester Group: The methyl ester is susceptible to hydrolysis, typically using a base like lithium hydroxide (B78521), to form the corresponding carboxylate salt, which can be acidified to yield 3-cyanopyrazine-2-carboxylic acid . This carboxylic acid can then be activated (e.g., by conversion to an acid chloride) and reacted with various nucleophiles (amines, alcohols) to form a diverse library of amides and esters nih.govresearchgate.netyoutube.com. Direct aminolysis of the methyl ester can also be employed to synthesize amides nih.gov.

The following table summarizes common derivatization reactions for the functional groups of Methyl 3-cyanopyrazine-2-carboxylate.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Cyano (-CN) | Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) |

| Cyano (-CN) | Hydrolysis (full) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Cyano (-CN) | Reduction | H₂, Catalyst (e.g., Raney Ni) | Aminomethyl (-CH₂NH₂) |

| Ester (-COOCH₃) | Hydrolysis | LiOH, H₂O then H⁺ | Carboxylic Acid (-COOH) |

| Ester (-COOCH₃) | Aminolysis | R₂NH | Amide (-CONR₂) |

| Ester (-COOCH₃) | Transesterification | R'OH, Acid/Base Catalyst | Ester (-COOR') |

Advanced Functionalization Strategies

Beyond classical transformations, Methyl 3-cyanopyrazine-2-carboxylate and its analogues are amenable to advanced functionalization methods that allow for precise modification of the pyrazine ring.

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.org. The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position baranlab.orguwindsor.ca. The resulting aryllithium species can then be trapped with various electrophiles.

The pyrazine ring is inherently electron-deficient, which often makes classical electrophilic aromatic substitution challenging cmu.edu. DoM provides a potent alternative for introducing substituents. The cyano group is recognized as a strong DMG organic-chemistry.org. Therefore, in analogues of the target compound, such as 2-cyanopyrazine, the cyano group can direct lithiation to the C-3 position. This strategy allows for the introduction of a wide range of electrophiles at a specific site on the pyrazine ring, a task that is difficult to achieve by other means. While the ester group in the target molecule could also be a target for nucleophilic attack by the organolithium base, the strong directing ability of the cyano group makes this a plausible strategy for functionalization, particularly with hindered bases at low temperatures harvard.edu.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds, respectively wikipedia.orglibretexts.orgyoutube.comatlanchimpharma.comyoutube.comlibretexts.org. To utilize Methyl 3-cyanopyrazine-2-carboxylate as a substrate in these reactions, it must first be converted into a suitable electrophilic partner, typically an aryl halide or triflate.

Given the difficulty of direct electrophilic halogenation of the electron-poor pyrazine ring, a DoM-trapping sequence can be employed to introduce a halogen (e.g., iodine or bromine) at a specific position. For example, an analogue could be lithiated and then quenched with an iodine source like I₂. The resulting halogenated pyrazine carboxylate is then an excellent substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative can be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the pyrazine core nih.govresearchgate.net.

Buchwald-Hartwig Amination: The same halogenated precursor can be reacted with a wide range of primary or secondary amines to form aminopyrazine derivatives wikipedia.orglibretexts.org.

This two-step sequence (halogenation followed by cross-coupling) provides a powerful and versatile route to highly functionalized pyrazine derivatives that would be inaccessible through other synthetic methods nih.gov.

Methyl 3-cyanopyrazine-2-carboxylate: A Versatile Building Block in Advanced Organic Chemistry

Methyl 3-cyanopyrazine-2-carboxylate is a specialized organic compound that has garnered attention for its potential applications across various fields of advanced chemistry. Its unique molecular architecture, featuring a pyrazine ring substituted with both a cyano and a methyl carboxylate group, makes it a valuable precursor and reagent in the synthesis of complex molecules and materials. This article explores its role as a synthetic building block, focusing on its applications in chemical biology, coordination chemistry, and materials science.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrazines is an area of continuous innovation. researchgate.netmdpi.comslideshare.net Future efforts for preparing Methyl 3-cyanopyrazine-2-carboxylate are likely to focus on green and sustainable methodologies that offer high efficiency, atom economy, and environmental compatibility. iau.ir Traditional methods often require harsh conditions or multi-step processes, but modern synthetic strategies present promising alternatives.

Key sustainable approaches could include:

Biocatalysis: Employing enzymes for specific transformations, such as the amidation of pyrazine (B50134) esters, can be performed in greener solvents and at lower temperatures, offering a highly efficient and environmentally friendly route. nih.gov

C-H Functionalization: Direct C-H activation and functionalization of a pre-existing pyrazine-2-carboxylate (B1225951) core would be a highly atom-economical approach to introduce the cyano group, avoiding the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials combine to form the target molecule in a single step could significantly improve efficiency and reduce waste. iau.ir

| Synthetic Strategy | Potential Advantages for Methyl 3-cyanopyrazine-2-carboxylate Synthesis |

| Biocatalytic Routes | High selectivity, mild reaction conditions, use of renewable catalysts, reduced waste. nih.gov |

| Direct C-H Cyanation | High atom economy, reduced number of synthetic steps, avoids halogenated intermediates. |

| One-Pot Multicomponent Reactions | Increased efficiency, simplified purification, reduced solvent and energy consumption. iau.ir |

| Dehydrogenative Coupling | Generation of H2O or H2 as the only byproduct, high atom economy. |

Exploration of Undiscovered Reactivity Profiles

The pyrazine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the cyano and methyl carboxylate substituents. taylorfrancis.comacs.orgimperial.ac.uk This strong electronic polarization suggests that Methyl 3-cyanopyrazine-2-carboxylate is an exceptional candidate for a range of chemical reactions where this feature can be exploited.

Future research will likely investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring should make it highly susceptible to substitution reactions with various nucleophiles, allowing for the introduction of diverse functional groups.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Heterocycles like pyrazine can act as the diene component in IEDDA reactions. The electron-withdrawing groups on this compound would dramatically accelerate such cycloadditions, providing rapid access to complex fused heterocyclic systems. organic-chemistry.org

Reductive Chemistry: The electron-deficient ring may undergo unique reduction pathways, potentially leading to novel saturated or partially saturated heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental work. science.govsemanticscholar.org Applying these methods to Methyl 3-cyanopyrazine-2-carboxylate can provide deep insights into its electronic structure and reactivity before experiments are conducted.

Key areas for computational investigation include:

Reaction Mechanism Studies: Modeling potential synthetic routes and reactivity patterns (like SNAr or IEDDA reactions) to predict reaction barriers, identify transition states, and determine the most favorable pathways. organic-chemistry.org

Prediction of Physicochemical Properties: Calculating properties such as HOMO/LUMO energy levels, electron affinity, and dipole moment to forecast its potential utility in materials science. semanticscholar.org

Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products.

| Computational Method | Predicted Property/Application for Methyl 3-cyanopyrazine-2-carboxylate |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure (HOMO/LUMO), reaction energy profiles. semanticscholar.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, prediction of photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions. |

| Molecular Dynamics (MD) | Simulation of behavior in solution or in condensed phases. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. springerprofessional.denih.govdurham.ac.uk The synthesis of heterocycles, including pyrazine derivatives, has been shown to benefit significantly from this technology. nih.govuc.ptmdpi.com

Future research could focus on:

Developing a Continuous-Flow Synthesis: A multi-step flow process could be designed to produce Methyl 3-cyanopyrazine-2-carboxylate with minimal manual intervention, improving reproducibility and yield. uc.pt

In-line Purification and Analysis: Integrating purification cartridges and analytical tools (like IR or NMR) directly into the flow path would enable real-time monitoring and isolation of the pure product. durham.ac.uk

Safe Handling of Hazardous Reagents: If synthetic routes involve toxic or unstable intermediates, a closed-loop flow system can significantly enhance safety by containing these species.

Expanding Applications in Materials Science and Chemical Biology Tools

The unique electronic properties and rigid, planar structure of the pyrazine core make its derivatives attractive for various advanced applications. researchgate.netlifechemicals.com The strong electron-accepting nature of Methyl 3-cyanopyrazine-2-carboxylate makes it a particularly interesting building block.

Potential future applications include:

Materials Science: As an electron-deficient building block for organic semiconductors used in devices like organic field-effect transistors (OFETs) or photovoltaic cells. rsc.orgnih.govrsc.orgyoutube.com Its properties could be tuned by incorporating it into larger π-conjugated systems.

Chemical Biology Tools: The pyrazine scaffold can be used to create fluorescent probes for bioimaging. nih.govnih.govfrontiersin.org The electronic properties of Methyl 3-cyanopyrazine-2-carboxylate could be harnessed to design fluorogenic probes that "turn on" in response to specific biological analytes or environments, enabling real-time monitoring of cellular processes. rsc.orgchemistryviews.orgdigitellinc.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-cyanopyrazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazine carboxylates often involves nucleophilic substitution or coupling reactions. For example, methyl 3-chloropyrazine-2-carboxylate (a structural analog) reacts with substituted phenols in DMF with K₂CO₃ at 110°C to form derivatives . Adapting this protocol, the cyano group could be introduced via cyanation reagents (e.g., CuCN or K₄[Fe(CN)₆]) under palladium catalysis. Key variables include solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), and catalyst loading. Reaction progress should be monitored via TLC or HPLC, with purification by silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Methyl 3-cyanopyrazine-2-carboxylate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can identify substituent positions on the pyrazine ring. The cyano group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (~δ 8.5–9.0 ppm for pyrazine protons) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended. Data collection at low temperatures (e.g., 100 K) improves resolution. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₈H₅N₃O₂: calc. 192.04) .

Advanced Research Questions

Q. How do computational methods predict the reactivity and electronic properties of Methyl 3-cyanopyrazine-2-carboxylate compared to halogenated analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electrostatic potential, HOMO-LUMO gaps, and Fukui indices to predict sites for electrophilic/nucleophilic attack. For example, the cyano group’s strong electron-withdrawing effect reduces electron density at the pyrazine ring’s 3-position compared to bromo or methyl substituents, altering regioselectivity in cross-coupling reactions . Software like Gaussian or ORCA can optimize geometries, while Multiwfn visualizes charge distribution .

Q. What strategies resolve contradictions in reported biological activities of pyrazine carboxylates with varying substituents?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions or substituent electronic profiles. Systematic studies should:

- Control variables : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., IC₅₀ measurements at 24–48 hrs).

- Structure-activity relationship (SAR) analysis : Compare Methyl 3-cyanopyrazine-2-carboxylate with analogs (e.g., trifluoromethylthio or amino derivatives) to identify substituent-specific trends .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., TGR5 receptors), highlighting hydrogen bonds or steric clashes influenced by the cyano group .

Q. How can the stability and degradation pathways of Methyl 3-cyanopyrazine-2-carboxylate be analyzed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the ester to carboxylic acid or cyano group conversion to amide) .

- Plasma stability assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify remaining compound using UPLC. Compare with analogs like Methyl 5-chloro-6-methylpyrazine-2-carboxylate to assess esterase resistance .

Comparative and Mechanistic Questions

Q. What experimental and theoretical approaches differentiate the reactivity of the cyano group in Methyl 3-cyanopyrazine-2-carboxylate from other electron-withdrawing substituents?

- Methodological Answer :

- Kinetic studies : Compete reactions (e.g., Suzuki-Miyaura coupling) using Methyl 3-cyanopyrazine-2-carboxylate vs. bromo/iodo analogs. Track reaction rates via NMR to quantify the cyano group’s directing effects .

- Electrochemical analysis : Cyclic voltammetry in acetonitrile can measure redox potentials, revealing the cyano group’s impact on electron affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.